(1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol
Overview
Description
The compound “(1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol” is a molecule with the molecular formula C17H21NO . It contains a total of 41 bonds, including 20 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .
Molecular Structure Analysis
The molecule contains a total of 40 atoms, including 21 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . It has a total of 41 bonds, including 20 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Physical and Chemical Properties Analysis
The average mass of the molecule is 255.355 Da, and the monoisotopic mass is 255.162308 Da .Scientific Research Applications
Chiral Stationary Phases for Liquid Chromatography : This compound has been used in the development of novel chiral stationary phases for optical resolution in liquid chromatography. These phases are effective for separating amino acids, amino acid derivatives, and hydroxy acids (Yuki et al., 1987).
Polymer-Type Chiral Stationary Phases : It's also involved in the synthesis of polymer-type chiral stationary phases, which have shown effectiveness in enantioseparation of various chiral analytes. The research highlights the influence of organic additives, mobile phase composition, and temperature on enantioseparation in high-performance liquid chromatography (Huang et al., 2008).
Catalytic Asymmetric Reactions : The compound has been utilized in catalytic asymmetric reactions, such as the alkynylation of aldehydes, demonstrating high enantiomeric excess and good yields (Yamashita et al., 2005).
Synthesis of Chiral Compounds : Its use extends to the synthesis of chiral compounds, such as 2-amino-1,2-diphenylethanols, where it's involved in the ring-opening of triaryloxiranes (García-Delgado et al., 2005).
Organogelators for Organic Liquids : Research has shown that 2-amino-1,2-diphenylethanol, a related compound, forms organogels with various acidic compounds in numerous organic liquids, suggesting potential applications in fluorescence switches, organic nanotubes, and as catalysts (Chen et al., 2013).
Rhodium Complexes in Asymmetric Hydroformylation : In the field of asymmetric catalysis, the compound has been used in conjunction with rhodium complexes, demonstrating high stereoselectivity and potential in organic synthesis (Hayashi et al., 1979).
Vanadium(V) Complexes for Oxidation Reactions : Vanadium(V) complexes with chiral tridentate Schiff base ligands derived from this compound have shown catalytic activity in the oxidation of prochiral sulfides and olefins (Romanowski et al., 2014).
Asymmetric Aldol Reactions : Ionic liquid-supported versions of this compound have been used as organocatalysts in asymmetric aldol reactions, offering moderate to high enantioselectivity and the possibility of catalyst recycling (Kochetkov et al., 2015).
Properties
IUPAC Name |
(1S,2R)-1,2-diphenyl-2-(propan-2-ylamino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-13(2)18-16(14-9-5-3-6-10-14)17(19)15-11-7-4-8-12-15/h3-13,16-19H,1-2H3/t16-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILABSMRKFLZNPK-SJORKVTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142508-07-4 | |
Record name | 142508-07-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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